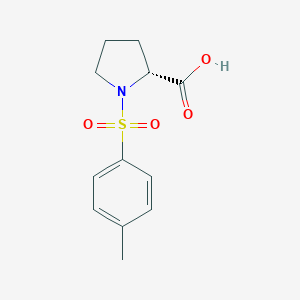

Tosyl-D-proline

Description

BenchChem offers high-quality Tosyl-D-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tosyl-D-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tosyl-D-proline chemical properties and structure

An In-depth Technical Guide to (2R)-1-(p-Tolylsulfonyl)pyrrolidine-2-carboxylic acid (Tosyl-D-proline)

Abstract

(2R)-1-(p-Tolylsulfonyl)pyrrolidine-2-carboxylic acid, commonly known as Tosyl-D-proline, is a chiral derivative of the amino acid D-proline. The introduction of the p-toluenesulfonyl (tosyl) group to the proline nitrogen atom significantly modifies its chemical properties, enhancing its utility as a versatile tool in modern organic synthesis and medicinal chemistry. This modification imparts greater stability, modifies solubility, and influences the stereochemical environment of the proline scaffold.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Tosyl-D-proline, with a focus on its role as a chiral auxiliary, an organocatalyst in asymmetric synthesis, and a building block in peptide chemistry.

Molecular Structure and Chemical Properties

Tosyl-D-proline is structurally defined by a D-configured pyrrolidine ring, with the nitrogen atom incorporated into a sulfonamide linkage with a p-tolyl group. This structural feature is central to its chemical behavior and applications.

Structural Analysis

The molecule's IUPAC name is (2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid. The key structural components are:

-

A Pyrrolidine Ring: A five-membered saturated heterocycle containing the nitrogen atom.

-

A Carboxylic Acid Group: Attached to the C2 position of the pyrrolidine ring.

-

A Chiral Center: The C2 carbon, which has an (R)-configuration, making the molecule a D-amino acid derivative.

-

A Tosyl Group: A p-toluenesulfonyl group attached to the pyrrolidine nitrogen, which acts as a robust protecting group and an electron-withdrawing moiety.[1]

The rigid, cyclic structure of the proline backbone, combined with the bulky and electronically influential tosyl group, creates a well-defined chiral environment that is fundamental to its utility in asymmetric synthesis.

Physicochemical Properties

A summary of the core physicochemical properties of Tosyl-D-proline is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 110771-95-4 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄S | [1] |

| Molecular Weight | 269.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 55-60 °C | [2] |

| Predicted pKa | 3.46 ± 0.20 | [3] |

| Optical Rotation | [α]D²⁴ = +152 ± 2° (c=2.3 in H₂O + 2 eq. NaOH) | [2] |

| Storage | Store at 2-8°C |

Solubility Profile: The tosyl group generally enhances the solubility of the proline scaffold in organic solvents compared to the parent amino acid.[1] While specific quantitative data is scarce, D-proline itself is soluble in water and slightly soluble in acetone, but insoluble in ethanol.[4] L-proline solubility has been studied in methanol-dichloromethane mixtures, where solubility increases with temperature and the proportion of methanol.[5] It can be inferred that Tosyl-D-proline possesses good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, which are common media for its applications.

Spectroscopic Data

Accurate characterization is critical for ensuring the purity and identity of the material. Below are the expected spectroscopic signatures for Tosyl-D-proline.

Infrared (IR) Spectroscopy: A Density Functional Theory (DFT) study has predicted the key vibrational modes.[6] These theoretical values provide a strong reference for experimental spectra.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | ~3550 (varies with H-bonding) | Carboxylic Acid |

| C-H Stretch (Aromatic) | ~3100-3000 | Tolyl Group |

| C-H Stretch (Aliphatic) | ~2990-2880 | Pyrrolidine Ring |

| C=O Stretch | ~1760-1780 | Carboxylic Acid |

| S=O Asymmetric Stretch | ~1350 | Sulfonamide |

| S=O Symmetric Stretch | ~1160 | Sulfonamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: No direct experimental spectra for Tosyl-D-proline were found in the reviewed literature. The following are predicted chemical shifts based on the analysis of related proline derivatives and general principles of NMR spectroscopy.

-

¹H NMR:

-

Aromatic Protons (Tolyl): Two doublets expected in the range of δ 7.4-7.8 ppm (protons ortho to SO₂) and δ 7.2-7.4 ppm (protons meta to SO₂).

-

Carboxylic Acid Proton (COOH): A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable.

-

Alpha-Proton (N-CH-COOH): A multiplet (often a doublet of doublets) around δ 4.2-4.5 ppm.

-

Pyrrolidine Protons (CH₂): Complex multiplets between δ 1.8-3.7 ppm.

-

Methyl Protons (Tolyl-CH₃): A sharp singlet around δ 2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the δ 170-178 ppm region.

-

Aromatic Carbons (Tolyl): Peaks between δ 127-145 ppm.

-

Alpha-Carbon (N-CH-COOH): Expected around δ 60-65 ppm.

-

Pyrrolidine Carbons (CH₂): Peaks in the range of δ 24-50 ppm.

-

Methyl Carbon (Tolyl-CH₃): A peak around δ 21 ppm.

-

Synthesis of Tosyl-D-proline

The synthesis of Tosyl-D-proline is a standard procedure in organic chemistry, involving the protection of the secondary amine of D-proline with a tosyl group. This reaction is typically robust and high-yielding.

General Reaction Scheme

The process involves the nucleophilic attack of the secondary amine of D-proline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to neutralize the HCl generated during the reaction.

Caption: General workflow for the synthesis of Tosyl-D-proline.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the N-sulfonylation of amino acids.[1] Researchers should optimize conditions based on their specific lab environment and scale.

Materials:

-

D-Proline (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.2 eq)

-

Triethylamine (Et₃N, 2.5 - 3.0 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-proline (1.0 eq) and the chosen solvent (e.g., DCM, approx. 0.1-0.2 M concentration).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., triethylamine, 2.5 eq) dropwise. Allow the mixture to stir for 10-15 minutes.

-

Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirring mixture, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. If the product is in the organic layer, wash sequentially with 1 M HCl to remove excess base, followed by water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain pure Tosyl-D-proline as a white solid.

-

Self-Validation: The identity and purity of the synthesized product must be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with established values. The optical rotation should be measured to confirm that the stereochemical integrity has been maintained.

Core Applications in Research and Development

The unique structural and electronic properties of Tosyl-D-proline make it a valuable reagent in several key areas of chemical synthesis.

Organocatalysis in Asymmetric Reactions

Tosyl-D-proline is a derivative of proline, a cornerstone organocatalyst. Proline catalysis generally proceeds through one of two key mechanistic pathways, depending on the substrates.

Sources

A Researcher's Guide to the Synthesis of (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic Acid

Abstract

(2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid, commonly referred to as (R)-Ts-Proline or Tosyl-L-proline, is a cornerstone chiral building block and organocatalyst in modern asymmetric synthesis. Its rigid pyrrolidine framework, combined with the stereodirecting influence of the tosyl group, makes it invaluable in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its most common and reliable synthesis, rooted in the N-sulfonylation of L-proline. We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, outline critical characterization parameters for product validation, and discuss common troubleshooting strategies. This document is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for preparing this essential chiral molecule.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially scalable approach to synthesizing (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid is the N-tosylation of the readily available and inexpensive chiral precursor, (R)-Proline (more commonly known as L-proline). The core transformation is the formation of a stable sulfonamide bond between the secondary amine of the proline ring and the sulfonyl chloride group of p-toluenesulfonyl chloride (TsCl).

This reaction is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine (or alcohol) with an acid chloride under biphasic, aqueous alkaline conditions.[1][2] The base serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: The Schotten-Baumann N-Tosylation

The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfur center of the tosyl chloride.

-

Activation of the Nucleophile: The reaction is initiated by the deprotonation of the secondary amine of (R)-proline by a base, typically sodium hydroxide. This generates the corresponding prolinate anion, a significantly stronger nucleophile.

-

Nucleophilic Attack: The electron-rich nitrogen atom of the prolinate anion attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a transient, tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.

-

Acid-Base Neutralization: The liberated chloride ion immediately combines with a sodium ion from the base. The HCl byproduct is thus neutralized in situ, preventing the protonation of unreacted amine and ensuring the reaction proceeds to completion.[4]

Caption: Mechanistic workflow of the N-tosylation reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Equiv. |

| (R)-Proline | C₅H₉NO₂ | 115.13 | 10.0 | 0.0868 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 7.64 | 0.191 | 2.2 |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 18.2 | 0.0955 | 1.1 |

| Deionized Water | H₂O | 18.02 | 100 mL | - | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | ~16 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | - |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0868 mol) of (R)-Proline in 50 mL of deionized water.

-

Basification: To the stirring solution, add 7.64 g (0.191 mol) of sodium hydroxide pellets. Stir until all solids have dissolved. Note: This step is exothermic; allow the solution to cool to room temperature.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Tosyl Chloride: While maintaining the temperature below 10 °C, add 18.2 g (0.0955 mol) of p-toluenesulfonyl chloride in small portions over 30 minutes. A white precipitate will form.

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Drain the aqueous layer and discard the organic layer (this removes any unreacted tosyl chloride).

-

Workup - Acidification: Cool the recovered aqueous layer in an ice-water bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is ~1-2 (verify with pH paper). A thick, white precipitate of the product will form.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL).

-

Drying: Dry the product under vacuum at 50 °C overnight to yield (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid as a white, crystalline solid. A typical yield is 85-95%.

Characterization and Quality Control

Validation of the final product's identity and purity is critical. The following are standard characterization data points.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133-136 °C |

| Optical Rotation [α]²⁰D | -110° to -114° (c=1, EtOH) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 (d, 2H), ~7.3 (d, 2H), ~4.2 (dd, 1H), ~3.5 (m, 1H), ~3.2 (m, 1H), 2.4 (s, 3H), ~2.1 (m, 1H), ~1.9 (m, 2H), ~1.6 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~176, 145, 134, 130, 128, 61, 48, 31, 25, 22 |

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Insufficient acidification. 3. Product loss during water wash. | 1. Extend reaction time; ensure vigorous stirring. 2. Ensure pH is robustly acidic (pH 1-2) to fully precipitate the product. 3. Use ice-cold water for washing to minimize solubility losses. |

| Product is an oil or gummy solid | 1. Presence of unreacted starting materials. 2. Insufficient drying. | 1. Ensure the ether wash was performed effectively. Recrystallization from an ethanol/water mixture may be necessary. 2. Dry the product under vacuum for an extended period. |

| Melting point is low and broad | Presence of impurities. | Recrystallize the product. A common solvent system is hot water or an ethanol/water mixture. |

Safety Considerations

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and reacts with water to produce corrosive hydrogen chloride and p-toluenesulfonic acid.[5] Handle only in a well-ventilated chemical fume hood.[6]

-

Sodium Hydroxide (NaOH): Caustic and can cause severe skin and eye burns.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and releases toxic fumes. Handle with care in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when performing this procedure.[7] An eyewash station and safety shower should be readily accessible.[8]

Conclusion

The N-tosylation of (R)-proline under Schotten-Baumann conditions is a highly efficient, reliable, and scalable method for the synthesis of (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently produce high-purity material essential for applications in asymmetric catalysis and pharmaceutical development. Careful control of temperature, pH, and purification steps are paramount to achieving optimal yield and quality.

References

-

Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 7. westliberty.edu [westliberty.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of Tosyl-D-proline: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for Tosyl-D-proline, a chiral derivative of the amino acid D-proline. The introduction of the tosyl (p-toluenesulfonyl) group to the proline nitrogen imparts unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for researchers in quality control, reaction monitoring, and structural elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Tosyl-D-proline, offering insights into experimental design, data interpretation, and the structural information each technique reveals.

The Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Tosyl-D-proline, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Landscape

Expertise & Experience: ¹H NMR provides a quantitative map of the hydrogen atoms in Tosyl-D-proline. The chemical shift of each proton is influenced by its local electronic environment. The electron-withdrawing nature of the tosyl group and the carboxylic acid significantly impacts the chemical shifts of the proline ring protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted D-proline. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds, though deuterated dimethyl sulfoxide (DMSO-d₆) may also be used, particularly if solubility is a concern.

Experimental Protocol: ¹H NMR of Tosyl-D-proline

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity Tosyl-D-proline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for narrow and symmetrical solvent peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Data Presentation: Predicted ¹H NMR Data for Tosyl-D-proline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Aromatic (Tosyl) | 7.30 - 7.80 | AA'BB' system | ~8 |

| Proline α-CH | 4.20 - 4.40 | doublet of doublets | ~8, ~3 |

| Proline δ-CH₂ | 3.20 - 3.50 | multiplet | - |

| Tosyl Methyl (-CH₃) | 2.40 | singlet | - |

| Proline β-CH₂ | 1.80 - 2.20 | multiplet | - |

| Proline γ-CH₂ | 1.80 - 2.20 | multiplet | - |

Trustworthiness: The predicted chemical shifts are based on the analysis of similar N-sulfonylated amino acids and the known effects of substituents on proton chemical shifts. The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange. The complex splitting patterns of the proline ring protons arise from their diastereotopic nature and coupling to each other.

Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and longer acquisition times are typically required compared to ¹H NMR. The chemical shifts of the carbon atoms in Tosyl-D-proline are also influenced by the electron-withdrawing groups. The carbonyl carbon of the carboxylic acid and the sulfonamide-bearing carbon of the tosyl group are expected to be significantly downfield.

Experimental Protocol: ¹³C NMR of Tosyl-D-proline

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Tosyl-D-proline in 0.6-0.7 mL of deuterated solvent.

-

Follow the same dissolution and filtration procedure as for ¹H NMR.

-

-

Instrument Setup & Data Acquisition:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

A significantly larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Presentation: Predicted ¹³C NMR Data for Tosyl-D-proline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Aromatic (Tosyl, C-S) | 143 - 145 |

| Aromatic (Tosyl, C-H) | 127 - 130 |

| Aromatic (Tosyl, C-CH₃) | 135 - 138 |

| Proline α-CH | 60 - 65 |

| Proline δ-CH₂ | 48 - 52 |

| Proline β-CH₂ | 28 - 32 |

| Proline γ-CH₂ | 22 - 26 |

| Tosyl Methyl (-CH₃) | 20 - 22 |

Trustworthiness: These predicted chemical shifts are derived from established ¹³C NMR correlation tables and data from structurally similar compounds. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Fingerprints: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For Tosyl-D-proline, characteristic peaks for the carboxylic acid, the sulfonamide, and the aromatic ring are expected. As Tosyl-D-proline is a crystalline solid, a solid-state sampling technique is required. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.

Experimental Protocol: FT-IR (ATR) of Tosyl-D-proline

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount of the crystalline Tosyl-D-proline powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrument Setup & Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Presentation: Predicted IR Absorption Data for Tosyl-D-proline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic and Aromatic) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |

| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide) |

| ~900 | Broad, Medium | O-H bend (Carboxylic acid dimer, out-of-plane) |

Trustworthiness: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also characteristic. The two strong S=O stretching bands are definitive for the sulfonamide group.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Tosyl-D-proline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural insights.

Experimental Protocol: ESI-MS of Tosyl-D-proline

-

Sample Preparation:

-

Prepare a dilute solution of Tosyl-D-proline (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Ensure the sample is fully dissolved and free of particulates.

-

-

Instrument Setup & Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecular ion.

-

Acquire the full scan mass spectrum in positive ion mode.

-

For fragmentation analysis, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

-

Data Presentation: Predicted Mass Spectrometry Data for Tosyl-D-proline

-

Molecular Formula: C₁₂H₁₅NO₄S

-

Molecular Weight: 269.32 g/mol

-

Predicted ESI-MS (Positive Mode):

-

[M+H]⁺: m/z 270.08

-

[M+Na]⁺: m/z 292.06

-

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 270.08):

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 155.03 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 115.05 | [C₅H₈NO₂]⁺ (Proline cation) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from tosyl group) |

| 70.07 | [C₄H₈N]⁺ (Pyrrolidinium fragment) |

Trustworthiness: The fragmentation of N-tosylated amino acids in the gas phase is expected to proceed through cleavage of the N-S bond and fragmentation of the proline ring. The observation of the tosyl cation and fragments corresponding to the proline moiety would provide strong evidence for the structure of Tosyl-D-proline.

Visualizing the Workflow and Structure

To aid in the understanding of the experimental processes and the correlation of spectral data with the molecular structure, the following diagrams are provided.

Caption: General experimental workflows for NMR, IR, and MS analysis.

Caption: Molecular structure of Tosyl-D-proline with key predicted spectroscopic correlations.

Conclusion

The spectroscopic characterization of Tosyl-D-proline through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. Each technique offers complementary information, from the precise connectivity of atoms to the nature of functional groups and the overall molecular weight. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize this important synthetic building block. The provided protocols and predicted data offer a robust framework for experimental design and data interpretation in the fields of drug discovery, process development, and materials science.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 445504, Tosyl-D-Proline. Retrieved from [Link]

A Technical Guide to the Solubility of Tosyl-D-proline in Common Organic Solvents

Introduction

Tosyl-D-proline, a chiral derivative of the amino acid D-proline, is a cornerstone reagent and organocatalyst in modern synthetic chemistry.[1] Its rigid structure and the presence of the electron-withdrawing tosyl group make it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations, particularly in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The efficacy of Tosyl-D-proline in any application is intrinsically linked to its behavior in solution, with solubility being a primary determinant of reaction kinetics, catalyst efficiency, and product purification.

This in-depth technical guide provides a comprehensive overview of the solubility of Tosyl-D-proline in common organic solvents. Recognizing the limited availability of public, quantitative solubility data, this guide emphasizes both theoretical understanding and practical application. It serves as a resource for researchers, scientists, and drug development professionals to make informed decisions on solvent selection, troubleshoot solubility challenges, and design robust experimental protocols.

Physicochemical Properties of Tosyl-D-proline

A fundamental understanding of the physicochemical properties of Tosyl-D-proline is essential for predicting its solubility behavior. The molecule's structure, characterized by a polar carboxylic acid group, a secondary amine protected by a bulky, relatively nonpolar tosyl group, and a constrained pyrrolidine ring, results in a compound with moderate polarity.

Table 1: Physicochemical Properties of Tosyl-D-proline

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | [1][2][3] |

| Molecular Weight | 269.32 g/mol | [1][2][3] |

| Melting Point | 55-60 °C | |

| Appearance | White to off-white crystalline solid | |

| pKa (Predicted) | 3.46 ± 0.20 |

Note: The enantiomer, N-Tosyl-L-proline, has a reported melting point of 80-90 °C.

The presence of both a hydrogen bond donor (the carboxylic acid proton) and hydrogen bond acceptors (the sulfonyl and carbonyl oxygens) suggests that Tosyl-D-proline will interact favorably with polar solvents capable of hydrogen bonding.

Solubility Profile of Tosyl-D-proline

The general principle of "like dissolves like" provides a foundational framework for understanding the solubility of Tosyl-D-proline. As a moderately polar molecule, it is expected to exhibit greater solubility in polar solvents compared to nonpolar hydrocarbon solvents. The tosyl group, while enhancing reactivity, also contributes to the molecule's size and can influence its solubility profile compared to unprotected proline.[1]

Quantitative and Qualitative Solubility Data

Direct, experimentally determined quantitative solubility data for Tosyl-D-proline across a broad range of organic solvents is not extensively available in peer-reviewed literature. However, some data for the L-enantiomer and related compounds, along with general observations, can guide solvent selection.

Table 2: Solubility Data and Observations for Tosyl-proline and Related Compounds

| Solvent | Solvent Type | Tosyl-L-proline (Calculated) | N-Boc-L-proline (Experimental) | General Observations for Tosyl-D-proline |

| Methanol | Polar Protic | - | - | Expected to be soluble |

| Ethanol | Polar Protic | - | ~15 mg/mL | Expected to be soluble |

| Dichloromethane (DCM) | Halogenated | - | - | Commonly used in synthesis, suggesting at least moderate solubility |

| Dimethylformamide (DMF) | Polar Aprotic | - | ~20 mg/mL | Expected to be highly soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | ~20 mg/mL | Expected to be highly soluble |

| Acetonitrile | Polar Aprotic | - | - | Expected to be soluble |

| Ethyl Acetate | Ester | - | - | Expected to have moderate solubility |

| Toluene | Aromatic Hydrocarbon | - | - | Expected to have low solubility |

| Hexane | Aliphatic Hydrocarbon | - | - | Expected to be poorly soluble |

| Water | Aqueous | Slightly soluble (1 g/L)[4] | Sparingly soluble in aqueous buffers | Low solubility, increases with addition of base |

It is important to note that the single quantitative data point for N-Tosyl-L-proline is a calculated value and should be treated as an estimation.[4] The experimental data for N-Boc-L-proline, a structurally similar protected amino acid, suggests good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like ethanol.

Experimental Protocol for Determining Solubility

Given the lack of comprehensive public data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of Tosyl-D-proline in a given organic solvent at a specific temperature.

Materials and Equipment

-

Tosyl-D-proline

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of Tosyl-D-proline to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC).

-

Analyze the diluted solution using a pre-calibrated HPLC method (or another validated quantitative technique) to determine the concentration of Tosyl-D-proline.

-

Prepare a calibration curve using standard solutions of Tosyl-D-proline of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the HPLC analysis and the dilution factor, calculate the concentration of Tosyl-D-proline in the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

The Causality Behind Solvent Selection in Practical Applications

The choice of solvent for a reaction involving Tosyl-D-proline extends beyond simply dissolving the compound. The solvent can significantly influence reaction rates, stereoselectivity, and even the reaction pathway itself.

Influence on Stereoselectivity

In organocatalysis, the solvent's polarity and its ability to form hydrogen bonds can alter the transition state energies of competing reaction pathways, thereby affecting the enantiomeric or diastereomeric excess of the product. For proline and its derivatives used in aldol reactions, a range of solvents from nonpolar hydrocarbons to polar aprotic solvents like DMSO have been shown to produce different stereochemical outcomes. The optimal solvent is often determined empirically for each specific transformation.

Impact on Reaction Pathways

A notable example of solvent-directed reactivity is in tosylation reactions. The use of an inert, less polar solvent like dichloromethane (DCM) typically yields the expected tosylated product. However, conducting the same reaction in a polar aprotic solvent such as DMF can lead to an in situ Sₙ2 reaction, where the chloride counter-ion displaces the tosylate, resulting in a chlorinated product. This highlights the critical role of the solvent in stabilizing charged intermediates and influencing nucleophilicity.

Conclusion

While comprehensive quantitative solubility data for Tosyl-D-proline remains elusive in the public domain, a strong understanding of its physicochemical properties and the behavior of related compounds allows for reasoned solvent selection. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for in-house determination. Ultimately, the choice of solvent is a multi-faceted decision that must balance solubility with the desired reaction outcome, including rate, yield, and stereoselectivity. This guide provides the foundational knowledge and practical tools for researchers to navigate these challenges effectively in their work with this versatile catalyst.

References

-

PubChem. (n.d.). Tosyl-D-Proline. Retrieved from [Link]

Sources

The Accidental Catalyst: A Technical Guide to the Discovery and Evolution of Proline Organocatalysis

<_ _>

Abstract

The field of asymmetric synthesis, a cornerstone of modern drug development and materials science, was revolutionized by the discovery that simple, naturally occurring organic molecules could catalyze complex stereoselective reactions. Foremost among these is L-proline, a humble amino acid whose catalytic prowess was discovered serendipitously and initially underappreciated. This technical guide provides an in-depth exploration of the discovery, mechanistic understanding, and practical application of proline-based organocatalysts. We will trace the historical timeline from the seminal intramolecular reactions of the 1970s to the explosion of intermolecular applications in the 21st century, delve into the dual enamine and iminium ion catalytic cycles, present quantitative data for key transformations, and provide detailed, actionable experimental protocols for researchers.

Introduction: A Paradigm Shift in Catalysis

For decades, the world of asymmetric catalysis was dominated by two main pillars: biocatalysis (enzymes) and metal catalysis. The idea that a small, metal-free organic molecule could induce high levels of stereoselectivity was not widely pursued. However, the discovery of proline's catalytic ability marked the dawn of a new era—organocatalysis.[1] Proline, a natural amino acid, is inexpensive, non-toxic, readily available in both enantiomeric forms, and remarkably stable to air and moisture.[2][3] Its use circumvents many of the challenges associated with metal catalysts, such as toxicity, cost, and sensitivity, thus aligning with the principles of green chemistry.[1][3]

The unique structure of proline, featuring a rigid pyrrolidine ring with a secondary amine and a carboxylic acid group, allows it to act as a bifunctional catalyst.[4][5] The secondary amine is the engine of catalysis, forming nucleophilic enamines or electrophilic iminium ions, while the carboxylic acid group acts as an internal Brønsted acid/base, activating substrates and controlling the stereochemical environment of the transition state.[4][6] This guide will unpack the journey of how this "simplest enzyme" came to be a titan of organic synthesis.[7]

The Historical Trajectory: From Obscurity to Nobel Prize

The story of proline catalysis begins not with a flash of insight, but with quiet, independent discoveries in industrial laboratories that went largely unappreciated for nearly three decades.[8]

The Seminal Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

In the early 1970s, two industrial research groups—one at Hoffmann-La Roche led by Zoltan Hajos and David Parrish, and another at Schering AG with Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer—were investigating the synthesis of steroid building blocks.[9][10][11] They independently discovered that a catalytic amount of (S)-proline could effect an intramolecular aldol cyclization of an achiral triketone to produce a chiral bicyclic ketol with excellent enantiomeric excess (93% ee).[1][9][12] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was the first highly enantioselective organocatalytic transformation.[11][13]

Despite the groundbreaking nature of this result, its broader implications were not immediately recognized, and the work remained a niche curiosity primarily within steroid synthesis.[11] A key debate at the time was the reaction mechanism. Hajos and Parrish initially proposed a carbinolamine (hemiaminal) intermediate based on isotopic labeling experiments, while the now-accepted enamine mechanism was also considered but initially rejected.[9][11][13]

The Renaissance: List and MacMillan Ignite a Revolution

The field lay dormant until the year 2000, when two seminal papers reignited interest and effectively launched the modern era of organocatalysis. Benjamin List, working with Richard Lerner and Carlos F. Barbas, III, demonstrated that proline could catalyze the intermolecular asymmetric aldol reaction between acetone and various aldehydes.[14][15][16] This work, inspired by the enamine-based mechanism of Class I aldolase enzymes, showed that a simple amino acid could mimic complex enzymatic machinery.[12][15][17]

Contemporaneously, David W. C. MacMillan coined the term "organocatalysis" and developed a different class of amine catalysts, but his work further propelled the field into the spotlight.[3][18] The collective impact of these contributions was immense, leading to an explosion of research into proline and its derivatives for a vast array of chemical transformations.[18] This renaissance ultimately culminated in the 2021 Nobel Prize in Chemistry being awarded to Benjamin List and David MacMillan for their development of asymmetric organocatalysis.[1][17]

.

Caption: Catalytic cycle for the proline-catalyzed aldol reaction via enamine activation.

Iminium Catalysis: Activating the Electrophile

In contrast to enamine catalysis, iminium catalysis activates an electrophile. This mode is operative for reactions involving α,β-unsaturated aldehydes or ketones (enals or enones). Proline reacts with the enal/enone to form a chiral iminium ion. [19]This formation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it a much more potent electrophile for attack by a weak nucleophile. This mechanism is key for reactions like Diels-Alder, aza-Diels-Alder, and certain Michael additions. [20] The cycle is as follows:

-

Iminium Formation: The proline secondary amine condenses with the carbonyl of the α,β-unsaturated system to form a chiral iminium ion.

-

Nucleophilic Attack: A nucleophile attacks the β-position of the iminium ion. The stereochemistry is controlled by the proline catalyst, which effectively shields one face of the molecule.

-

Hydrolysis and Regeneration: The resulting enamine intermediate is then hydrolyzed to release the functionalized product and regenerate the proline catalyst.

Performance Data in Key Transformations

Proline and its derivatives have proven effective across a range of fundamental C-C bond-forming reactions. The following tables summarize typical performance data, highlighting the high yields and enantioselectivities achievable.

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions

| Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 76 | [16] |

| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | MeOH/H₂O | 99 | 96 | [2] |

| Acetone | Isobutyraldehyde | 30 | DMSO | 97 | 96 | [15] |

| Cyclopentanone | 4-Cyanobenzaldehyde | 20 | MeOH/H₂O | 99 | 99 | [2] |

Table 2: Proline-Catalyzed Asymmetric Mannich Reactions

| Ketone/Aldehyde Donor | Imine Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Acetone | N-PMP-p-nitrobenzaldimine | 20 | DMF | 50 | 94 | - | [21] |

| Acetaldehyde | N-Boc-benzaldimine | 20 | Dioxane | 97 | >99 | 95:5 | [22] |

| Cyclohexanone | N-PMP-ethyl glyoxylate | 20 | DMSO | 95 | 99 | >20:1 | [7] |

| Propionaldehyde | N-PMP-ethyl glyoxylate | 20 | DMSO | 81 | 96 | >20:1 | [21] |

PMP = p-methoxyphenyl; Boc = tert-butoxycarbonyl

Table 3: Proline-Catalyzed Asymmetric Michael Additions

| Ketone Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Cyclohexanone | trans-β-Nitrostyrene | 5 | [bmim]PF₆ | 95 | 92 | 95:5 | [23] |

| Acetone | trans-β-Nitrostyrene | 20 | MeOH | 70 | 76 | 97:3 | [24] |

| Cyclohexanone | Chalcone | 10 | Ethanol | 92 | 93 | 15:85 | [25] |

[bmim]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate

Experimental Protocols: A Practical Guide

Adherence to established protocols is critical for reproducibility. The following sections provide detailed, step-by-step methodologies for common proline-catalyzed reactions.

General Protocol for an Asymmetric Aldol Reaction

This protocol is a generalized starting point for the reaction between an aldehyde and a ketone, such as cyclohexanone and 4-nitrobenzaldehyde. [26][27] Materials:

-

(S)-Proline

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Solvent (e.g., DMSO, or a MeOH/H₂O mixture)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 0.05 mmol, 20 mol%).

-

Add the chosen solvent (e.g., 1.0 mL DMSO). Stir the mixture until the catalyst dissolves.

-

Add the aldehyde (0.25 mmol, 1.0 equivalent) to the solution.

-

Add the ketone (e.g., 1.25 mmol, 5.0 equivalents).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to -10°C) for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

-

Characterize the product (NMR, HRMS) and determine the enantiomeric excess by HPLC analysis on a chiral stationary phase column.

Caption: Standard experimental workflow for a proline-catalyzed aldol reaction.

General Protocol for a Three-Component Asymmetric Mannich Reaction

This protocol describes the reaction between an aldehyde, an amine, and a ketone. [13][21] Materials:

-

(S)-Proline

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Amine (e.g., p-anisidine)

-

Ketone (e.g., acetone)

-

Solvent (e.g., DMF or Dioxane)

-

Standard workup and purification reagents as listed in section 5.1.

Procedure:

-

In a vial, dissolve the aldehyde (1.0 mmol, 1.0 equivalent) and the amine (1.0 mmol, 1.0 equivalent) in the solvent (e.g., 2.0 mL DMF). Stir for 30-60 minutes to pre-form the imine.

-

Add (S)-proline (0.2 mmol, 20 mol%) and the ketone (5.0 mmol, 5.0 equivalents).

-

Stir the reaction vigorously at room temperature for the required duration (can be several days). Monitor by TLC.

-

Once the starting materials are consumed, perform an aqueous workup as described in the aldol protocol (steps 6-9).

-

Purify the resulting β-amino ketone by flash column chromatography.

-

Characterize the product and determine stereoselectivity (ee% and dr) by chiral HPLC and/or NMR analysis.

Conclusion and Future Outlook

The discovery of proline's catalytic ability was a watershed moment in organic chemistry, demonstrating that complex, life-like stereoselectivity could be achieved with remarkably simple tools. From its serendipitous discovery in the 1970s to its central role in the organocatalysis revolution of the 2000s, proline has transitioned from a chemical curiosity to an indispensable catalyst in the synthetic chemist's toolbox. Its dual mechanistic pathways, operating through enamine and iminium ion intermediates, provide access to a wide spectrum of asymmetric transformations crucial for the efficient synthesis of chiral drugs, agrochemicals, and natural products.

The field continues to evolve, with ongoing research focused on developing more active proline derivatives, expanding the substrate scope, and applying these catalysts in increasingly complex synthetic cascades. [18]The legacy of proline catalysis is not just the specific reactions it enables, but the fundamental paradigm shift it inspired: proving that high efficiency and selectivity are not the exclusive domain of metals and enzymes, but can be achieved with small, well-designed organic molecules.

References

- List, B. Proline-catalyzed asymmetric reactions. Tetrahedron. 2002;58(28):5573-5590. [URL: https://www.sciencedirect.com/science/article/pii/S0040402002005161]

- Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry. 1974;39(12):1615-1621. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00925a003]

- List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. 2000;122(10):2395-2396. [URL: https://pubs.acs.org/doi/10.1021/ja994280y]

- Notz, W.; List, B. Catalytic Asymmetric Synthesis of 1,2-Diols. Journal of the American Chemical Society. 2000;122(30):7386-7387. [URL: https://pubs.acs.org/doi/abs/10.1021/ja001460v]

- Mase, N.; et al. L-proline catalyzed Michael additions of thiophenols to α,β-unsaturated compounds, particularly α-enones, in the ionic liquid [bmim]PF6. Tetrahedron Letters. 2006;47(14):2429-2432. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1850983/]

- List, B. The direct catalytic asymmetric three-component Mannich reaction. Journal of the American Chemical Society. 2000;122(38):9336-9337. [URL: https://pubs.acs.org/doi/10.1021/ja001923x]

- Ibrahem, I.; Córdova, A. Direct Catalytic Asymmetric Mannich Reactions of Ketones with an α-Imino Ester. Angewandte Chemie International Edition. 2005;44(11):1672-1675. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200462417]

- Eder, U.; Sauer, G.; Wiechert, R. New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English. 1971;10(7):496-497. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.197104961]

- Bahmanyar, S.; Houk, K. N. The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. 2001;123(51):12911-12912. [URL: https://pubs.acs.org/doi/10.1021/ja011714s]

- List, B.; Pojarliev, P.; Biller, W. T.; Martin, H. J. The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application. Journal of the American Chemical Society. 2002;124(5):827-833. [URL: https://pubs.acs.org/doi/10.1021/ja0174231]

- Mukherjee, S.; Yang, J. W.; Hoffmann, S.; List, B. Asymmetric Enamine Catalysis. Chemical Reviews. 2007;107(12):5471-5569. [URL: https://pubs.acs.org/doi/10.1021/cr0684016]

- Córdova, A.; Notz, W.; Zhong, G.; Betancort, J. M.; Barbas, C. F. A Highly Enantioselective Amino Acid-Catalyzed Route to Functionalized β-Amino Acids. Journal of the American Chemical Society. 2002;124(9):1842-1843. [URL: https://pubs.acs.org/doi/10.1021/ja017833p]

- Mase, N.; et al. Proline-catalyzed enantioselective Michael additions of ketones to nitrostyrene. Tetrahedron: Asymmetry. 2006;17(4):527-531. [URL: https://www.sciencedirect.com/science/article/pii/S095741660600095X]

- Yang, J. W.; Stadler, M.; List, B. Proline-catalyzed Mannich reaction of aldehydes with N-Boc-imines. Angewandte Chemie International Edition. 2007;46(5):609-611. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200603831]

- Lattanzi, A. Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. European Journal of Organic Chemistry. 2005;2005(14):2877-2880. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.200500140]

- Al-kaf, A.; et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Structure. 2014;1074:446-453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160453/]

- List, B. New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. 2004;101(16):5839-5842. [URL: https://www.pnas.org/doi/10.1073/pnas.0307979101]

- Pellissier, H. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry. 2013;3(1):33-45. [URL: https://www.scirp.

- Mlynarski, J.; Paradowska, J. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. 2020;10(6):649. [URL: https://www.mdpi.com/2073-4344/10/6/649]

- Mitu, L.; et al. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules. 2007;12(4):863-874. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149463/]

- Yang, J. W.; et al. Proline-catalysed Mannich reactions of acetaldehyde. Nature. 2008;452(7186):453-455. [URL: https://www.nature.

- Córdova, A. Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews. 2004;33(7):435-442. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cs/b401614k]

- The Nobel Prize in Chemistry 2021: Popular science background. The Royal Swedish Academy of Sciences. 2021. [URL: https://www.nobelprize.org/uploads/2021/10/popular-chemistryprize2021.pdf]

- Wikipedia contributors. Proline organocatalysis. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.

- Wikipedia contributors. Hajos–Parrish–Eder–Sauer–Wiechert reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Hajos%E2%80%93Parrish%E2%80%93Eder%E2%80%93Sauer%E2%80%93Wiechert_reaction]

- Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. 2021. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/10%3A_Asymmetric_Catalysis/10.01%3A_Chiral_Proline_Based_Reactions]

- BenchChem. The Genesis of Asymmetric Organocatalysis: A Technical Guide to the Discovery and History of Chiral Pyrrolidine Ligands. BenchChem. 2025. [URL: https://www.benchchem.com/blog/the-genesis-of-asymmetric-organocatalysis-a-technical-guide-to-the-discovery-and-history-of-chiral-pyrrolidine-ligands/]

- BenchChem. Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction. BenchChem. 2025. [URL: https://www.benchchem.

- Syngene. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene. Syngene International Ltd. [URL: https://www.syngeneintl.com/media/blog/how-organocatalysis-discovered-by-nobel-laureates-revolutionised-drug-development-and-production-in-syngene]

Sources

- 1. Organocatalysis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]

- 4. grokipedia.com [grokipedia.com]

- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 17. nobelprize.org [nobelprize.org]

- 18. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 22. 20.210.105.67 [20.210.105.67]

- 23. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Catalytic Heart: A Technical Guide to the Theoretical Study of Tosyl-D-proline Transition States

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of organocatalysis has revolutionized asymmetric synthesis, with proline and its derivatives standing out as remarkably efficient catalysts. Among these, N-substituted prolines, such as Tosyl-D-proline, have garnered significant attention for their unique reactivity and stereoselectivity. Understanding the intricate dance of atoms at the transition state is paramount to optimizing existing catalytic systems and designing novel, more efficient ones. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of transition states in reactions catalyzed by Tosyl-D-proline. We will navigate the foundational principles of proline catalysis, delve into the specific electronic and steric influences of the tosyl group, and present a detailed protocol for the computational modeling of these fleeting, yet crucial, molecular arrangements. This guide is intended to empower researchers to leverage computational chemistry as a powerful tool in the exploration and exploitation of Tosyl-D-proline's catalytic potential.

The Foundation: Proline Catalysis and the Houk-List Model

Proline's catalytic prowess stems from its unique bifunctional nature. The secondary amine facilitates the formation of a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and control the stereochemistry of the reaction.[1][2] This dual activation strategy is elegantly captured in the widely accepted Houk-List model, which rationalizes the high enantioselectivity observed in many proline-catalyzed reactions.[3]

The catalytic cycle, as illustrated for a generic aldol reaction, proceeds through several key steps:

-

Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form an enamine intermediate.

-

Carbon-Carbon Bond Formation: The enamine attacks an aldehyde acceptor. The stereochemistry of this step is directed by the catalyst.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.

The stereochemical outcome is dictated by the geometry of the transition state during the C-C bond formation step. The Houk-List model proposes a chair-like transition state where the carboxylic acid group of proline forms a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde. This interaction not only activates the aldehyde but also orients it for a specific facial attack by the enamine, thus dictating the stereochemistry of the product.

Sources

Enantioselective synthesis of amino alcohols with Tosyl-D-proline

An In-depth Technical Guide to the Enantioselective Synthesis of Amino Alcohols with Tosyl-D-proline

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Chiral amino alcohols are high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development.[2][3] This application note provides a comprehensive technical guide to the use of N-Tosyl-D-proline as an organocatalyst for the asymmetric synthesis of vicinal amino alcohols. We will explore the mechanistic underpinnings of this catalysis, provide detailed, field-proven experimental protocols, and discuss critical parameters for achieving high yield and enantioselectivity. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully implement this powerful synthetic strategy.

Introduction: The Ascendancy of Organocatalysis in Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[2] Chiral amino alcohols, possessing both an amine and a hydroxyl group on adjacent carbons, are particularly indispensable building blocks, or synthons, for a wide array of therapeutics, including antivirals, beta-blockers, and anticancer agents.[1][4]

Traditionally, the synthesis of these chiral molecules relied heavily on metal-based catalysts or chiral auxiliaries. While effective, these methods can suffer from drawbacks such as metal contamination of the final product, sensitivity to air and moisture, and the need for additional synthetic steps to install and remove auxiliaries. The emergence of asymmetric organocatalysis, which utilizes small, purely organic molecules to induce chirality, has offered a powerful and sustainable alternative.[5]

Among the most successful organocatalysts are proline and its derivatives.[5][6] L- or D-proline, a simple amino acid, has been famously described as the "simplest enzyme" for its ability to catalyze complex stereoselective transformations with high fidelity.[6] By modifying the proline scaffold, chemists can fine-tune the catalyst's steric and electronic properties to enhance its performance. The introduction of a tosyl (p-toluenesulfonyl) group to the proline nitrogen atom yields N-Tosyl-proline, a catalyst with enhanced acidity and solubility in organic solvents, often leading to improved reactivity and selectivity in key carbon-carbon bond-forming reactions.

This guide focuses specifically on the application of N-Tosyl-D-proline in the asymmetric Mannich reaction, a cornerstone strategy for producing β-amino ketones, which are immediate precursors to chiral 1,2-amino alcohols.

Mechanistic Rationale: How Tosyl-D-proline Dictates Stereochemistry

The catalytic prowess of N-Tosyl-D-proline in the Mannich reaction stems from its ability to orchestrate a highly organized transition state. The generally accepted mechanism proceeds through an enamine intermediate, a pathway that mirrors the action of Type I aldolase enzymes.[7][8]

The Catalytic Cycle involves:

-

Enamine Formation: The secondary amine of Tosyl-D-proline condenses with a ketone (the donor molecule) to form a chiral enamine intermediate. This step increases the nucleophilicity of the ketone's α-carbon.[5][8]

-

Iminium Ion Formation: Concurrently, the aldehyde (the acceptor molecule) reacts with an amine source (e.g., p-anisidine) to form an electrophilic imine.

-

Asymmetric C-C Bond Formation: The chiral enamine attacks one specific face of the imine. The stereochemical outcome is dictated by a highly ordered, chair-like transition state, as proposed by Houk and List.[7] In this arrangement, the carboxylic acid of the proline catalyst activates the imine via a hydrogen bond, while the bulky tosyl group and the pyrrolidine ring create a defined steric environment. This forces the incoming electrophile to approach from the least hindered face, thus generating the product with high enantioselectivity.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-amino ketone product and regenerate the Tosyl-D-proline catalyst, allowing it to re-enter the catalytic cycle.

The diagram below illustrates the proposed transition state that leads to the preferential formation of one enantiomer.

Caption: A simplified diagram illustrating the key interactions in the transition state of the Tosyl-D-proline catalyzed Mannich reaction.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the synthesis and subsequent reduction of a chiral β-amino ketone to the target 1,2-amino alcohol.

Protocol 1: Asymmetric Synthesis of a β-Amino Ketone

This protocol describes a general procedure for the three-component Mannich reaction between an aldehyde, a ketone, and an amine, catalyzed by N-Tosyl-D-proline.

Materials and Reagents:

-

Aldehyde (e.g., 4-Nitrobenzaldehyde), 1.0 mmol

-

Amine (e.g., p-Anisidine), 1.1 mmol

-

Ketone (e.g., Acetone), 10.0 mmol

-

N-Tosyl-D-proline, 0.1 mmol (10 mol%)

-

Solvent (e.g., Dimethyl Sulfoxide, DMSO), 2.0 mL

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-Tosyl-D-proline (27.1 mg, 0.1 mmol).

-

Reagent Addition: Add the aldehyde (151.1 mg, 1.0 mmol) and the amine (135.5 mg, 1.1 mmol) to the flask.

-

Solvent and Nucleophile: Add DMSO (2.0 mL) followed by the ketone (0.74 mL, 10.0 mmol).

-

Causality Insight: DMSO is an excellent solvent for this reaction as it effectively solubilizes the proline catalyst and the polar intermediates, facilitating a homogeneous reaction environment.[9]

-

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 24-48 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.

-

Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification Prep: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure β-amino ketone.

Protocol 2: Diastereoselective Reduction to the Amino Alcohol

This protocol details the reduction of the β-amino ketone to the corresponding vicinal amino alcohol.

Materials and Reagents:

-

β-Amino Ketone (from Protocol 1), 0.5 mmol

-

Reducing Agent (e.g., Sodium borohydride, NaBH₄), 0.75 mmol

-

Methanol (MeOH), 5.0 mL

-

Deionized Water

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve the β-amino ketone (0.5 mmol) in methanol (5.0 mL) in a 25 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Causality Insight: Conducting the reduction at low temperature minimizes side reactions and can enhance the diastereoselectivity of the hydride attack.

-

-

Reduction: Add sodium borohydride (28 mg, 0.75 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (5 mL) at 0 °C.

-

Work-up: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amino alcohol. If necessary, purify further by column chromatography or recrystallization.

Characterization

-

Structural Verification: Confirm the identity and purity of the final amino alcohol using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

-

Enantiomeric Excess (% ee) Determination: The enantiomeric purity of the product is the most critical measure of success. Determine the % ee using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Data Summary and Workflow Visualization

The effectiveness of a catalytic system is best understood through quantitative data. The table below summarizes typical results for the Tosyl-D-proline catalyzed Mannich reaction with various substrates.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | % ee |

| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | 24 | 92 | 97 |

| 2 | 4-Chlorobenzaldehyde | Acetone | 10 | 36 | 85 | 95 |

| 3 | Benzaldehyde | Cyclohexanone | 20 | 48 | 78 | 91 (anti) |

| 4 | 2-Naphthaldehyde | Acetone | 10 | 30 | 88 | >99 |

Table 1: Representative results for the enantioselective synthesis of β-amino ketones using Tosyl-D-proline. Data is illustrative based on published proline-catalyzed reactions.

The entire experimental process can be visualized as a linear workflow.

Caption: A flowchart depicting the key stages from starting materials to the final, characterized chiral amino alcohol.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reactivity | 1. Impure reagents (especially aldehyde).2. Inactive catalyst.3. Insufficient reaction time. | 1. Purify aldehyde before use (e.g., distillation or chromatography).2. Use high-purity, commercially available N-Tosyl-D-proline.3. Extend reaction time and monitor closely by TLC. |

| Low Enantioselectivity (% ee) | 1. Reaction temperature too high.2. Presence of water in the reaction.3. Incorrect solvent choice. | 1. Run the reaction at a lower temperature (e.g., 4 °C or 0 °C).2. Use anhydrous solvents and dry reagents thoroughly.3. Ensure a polar aprotic solvent like DMSO, DMF, or CH₃CN is used. Protic solvents can interfere with the key hydrogen bonding in the transition state.[9] |

| Low Yield | 1. Competing self-aldol of the aldehyde.2. Difficult purification. | 1. For highly reactive aldehydes, consider slow addition via syringe pump to keep its concentration low.2. Optimize chromatography conditions (solvent system) or consider recrystallization for crystalline products. |

| Poor Diastereoselectivity in Reduction | 1. Inappropriate reducing agent.2. Temperature not controlled. | 1. Screen different reducing agents. Bulky hydrides (e.g., L-Selectride) can offer different selectivity compared to NaBH₄.2. Maintain strict temperature control (0 °C or lower) during hydride addition. |

Conclusion